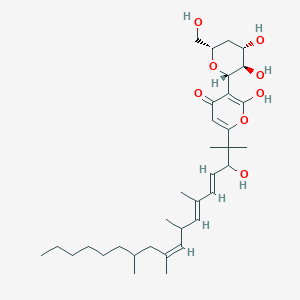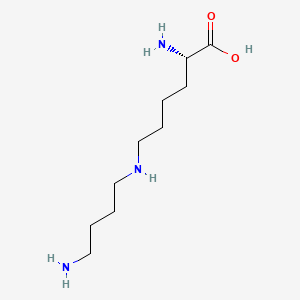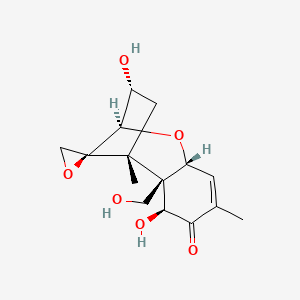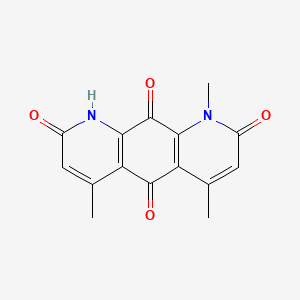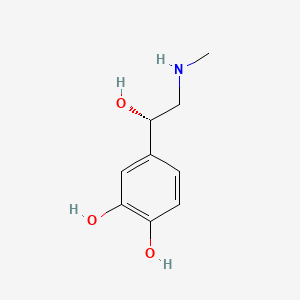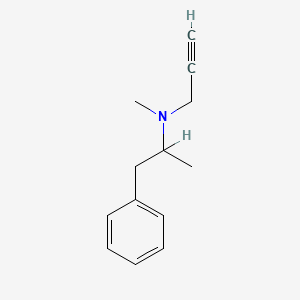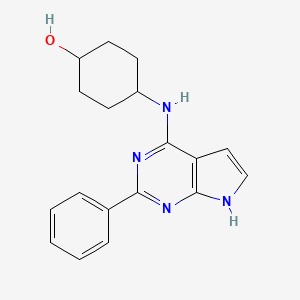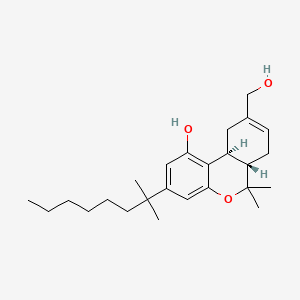
Dexanabinol
Overview
Description
Dexanabinol, also known as HU-211 or ETS2101, is a synthetic cannabinoid derivative in development by e-Therapeutics plc . It is the “unnatural” enantiomer of the potent cannabinoid agonist HU-210 . Unlike other cannabinoid derivatives, HU-211 does not act as a cannabinoid receptor agonist, but instead as an NMDA antagonist .
Synthesis Analysis
This compound has been synthesized through various methods. For instance, a scalable total synthesis of axially-chiral cannabinols (ax-CBNs), which are unnatural and unknown isomers of cannabinol (CBN), has been reported . Glycinate ester-type water-soluble derivatives of this compound were synthesized and evaluated as prodrugs or congeners .Molecular Structure Analysis
This compound has a molecular formula of C25H38O3 . It belongs to the class of organic compounds known as 2,2-dimethyl-1-benzopyrans, which are organic compounds containing a 1-benzopyran moiety that carries two methyl groups at the 2-position .Physical And Chemical Properties Analysis
This compound has an average mass of 386.576 Da and a monoisotopic mass of 386.282095084 Da . More detailed physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Neuroprotection in Brain Trauma
Dexanabinol has been investigated for its neuroprotective properties in cases of severe brain injury. Clinical trials have explored its safety and efficacy in improving neurological outcomes post-trauma. It has shown potential in reducing intracranial pressure and improving cerebral perfusion pressure, which are critical factors in the management of traumatic brain injuries (Knoller et al., 2002).
Treatment of Multiple Sclerosis (MS)
This compound's effects have also been studied in the context of autoimmune diseases like multiple sclerosis. It was found to significantly reduce the severity of experimental autoimmune encephalomyelitis (EAE), an animal model of MS, suggesting its potential in providing an alternative treatment for acute exacerbations of MS (Achiron et al., 2000).
CNS Disease Therapeutic Potential
Research has highlighted the therapeutic potential of cannabinoids, including this compound, in central nervous system (CNS) diseases. Its inhibitory effect on neurotransmitter release, antioxidative properties, and potential in alleviating symptoms in multiple sclerosis, Parkinson’s disease, and as an analgesic, point towards its broad therapeutic applications in CNS disorders (Croxford, 2003).
Optic Nerve Injury Recovery
Studies on rat models have demonstrated this compound's beneficial effects on axonal sprouting and survival following optic nerve crush injuries. This suggests its potential application in promoting regeneration and preventing degeneration in central nervous system injuries (Zalish & Lavie, 2003).
Antidepressant Effects
This compound, combined with curcumin, has shown antidepressant effects in major depressive disorder models by promoting the release of dopamine and norepinephrine, and improving locomotor function, indicating its potential in treating depressive disorders (He et al., 2020).
Cancer Therapy
Research has explored this compound's role in cancer therapy, particularly in brain cancer, due to its tumoricidal activity observed in vitro and in vivo. Its potential as an anti-cancer therapeutic is supported by its ability to inhibit NFκB, COX-2, and TNFα, which are implicated in cancer progression (Juarez et al., 2015).
Mechanism of Action
Target of Action
Dexanabinol, also known as HU-211, is a synthetic cannabinoid derivative . Instead, it primarily targets the N-methyl-D-aspartate (NMDA) receptors and Tumor Necrosis Factor (TNF) . The NMDA receptors play a crucial role in controlling synaptic plasticity and memory function, while TNF is a cell signaling protein (cytokine) involved in systemic inflammation .
Mode of Action
This compound acts as a non-competitive antagonist of the NMDA receptors . This means it binds to a site on the receptor distinct from the active site, inhibiting the receptor’s activity without blocking the receptor itself . Additionally, this compound has been found to inhibit the activity of nuclear factor kappa B (NF-kB), which plays a key role in regulating the immune response to infection .
Biochemical Pathways
It’s known that by antagonizing nmda receptors and inhibiting nf-kb, this compound can impact a variety of cellular processes, including neuronal signaling and immune response .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in clinical trials. It was found that this compound displays a rapid half-life (t ½α) of 2–3 minutes and a slow half-life (t ½β) of 8.5–9.5 hours . Systemic exposure to this compound increased with dosage, and the compound was present in appreciable levels in the cerebrospinal fluid (CSF), implying the possibility of exposure of intracranial tumors to the drug .
Result of Action
This compound’s action results in neuroprotective and anticonvulsant effects . By antagonizing NMDA receptors, it can help regulate neuronal signaling and potentially protect neurons from damage . Its inhibition of NF-kB suggests potential anti-inflammatory effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its pharmacokinetics and efficacy can be affected by the method of administration . In clinical trials, this compound was administered via a 3-hour intravenous infusion
Safety and Hazards
Dexanabinol has been tested in clinical trials for safety. It was administered weekly by intravenous infusion and was found to be safe and well-tolerated up to 28 mg/kg in brain cancer patients . The most common drug-related toxicities were the depressed level of consciousness and lightheadedness, diarrhea, itching, fatigue, chest discomfort, and tingling in the mouth .
properties
IUPAC Name |
(6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQJFGMEZBFMNV-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C2[C@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150235 | |
| Record name | Dexanabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112924-45-5 | |
| Record name | Dexanabinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112924-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexanabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112924455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexanabinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexanabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 112924-45-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXANABINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6VT8U5372 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





